

Troubleshooting low solubility of Butoconazole in aqueous buffers

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Compound of Interest

Compound Name: *Butoconazole*

Cat. No.: *B1668104*

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Technical Support Center: Butoconazole Solubility

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low **butoconazole** solubility in aqueous buffers, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my **butoconazole** nitrate failing to dissolve in my aqueous buffer? **Butoconazole** is a lipophilic (fat-loving) molecule with a high logP value of approximately 6.7, indicating its preference for non-polar environments over water.^{[1][2]} Its chemical structure makes it "practically insoluble" in water.^{[1][3]} Therefore, dissolving it directly into a standard aqueous buffer system without solubility-enhancing agents is often unsuccessful.

Q2: What are the key physicochemical properties of **butoconazole** that I should consider? Understanding the fundamental properties of **butoconazole** is crucial for developing an effective solubilization strategy. Key parameters are summarized in the table below.

Q3: How does buffer pH affect the solubility of **butoconazole**? **Butoconazole** is a weakly basic compound with a predicted pKa around 6.51-6.74.^{[1][4]} In solutions with a pH below its pKa, the imidazole nitrogen atom becomes protonated, forming a more soluble cationic salt. Therefore, adjusting the pH of your buffer to be acidic (e.g., pH 4-5) can significantly increase

the aqueous solubility of **butoconazole**. Conversely, in neutral or alkaline buffers (pH > 7), it will exist predominantly in its less soluble, non-ionized form.^[5]

Q4: What are the primary strategies to improve **butoconazole** solubility for in-vitro experiments? Several effective methods can be employed, often in combination, to enhance the solubility of **butoconazole**. The most common approaches for laboratory-scale preparations are:

- pH Adjustment: Lowering the pH of the buffer to acidify the medium.
- Co-solvents: Introducing a water-miscible organic solvent in which **butoconazole** is more soluble.
- Surfactants: Using detergents to form micelles that encapsulate the drug.
- Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes with the drug molecule.

A logical workflow for troubleshooting this issue is presented in the diagram below.

Data & Visualizations

Physicochemical & Solubility Data

Table 1: Summary of **Butoconazole** Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₉ H ₁₇ Cl ₃ N ₂ S	[4]
Molecular Weight	411.78 g/mol	[4]
Form	Butoconazole Nitrate	[3][6]
Molecular Weight (Nitrate)	474.8 g/mol	[3][6]
Predicted pKa (Strongest Basic)	6.51 - 6.74	[1][4]
logP	~6.7	[1][2]
Aqueous Solubility (Nitrate Salt)	0.26 mg/mL (Practically Insoluble)	[1][2]
Predicted Water Solubility (Base)	0.000818 mg/mL	[1]

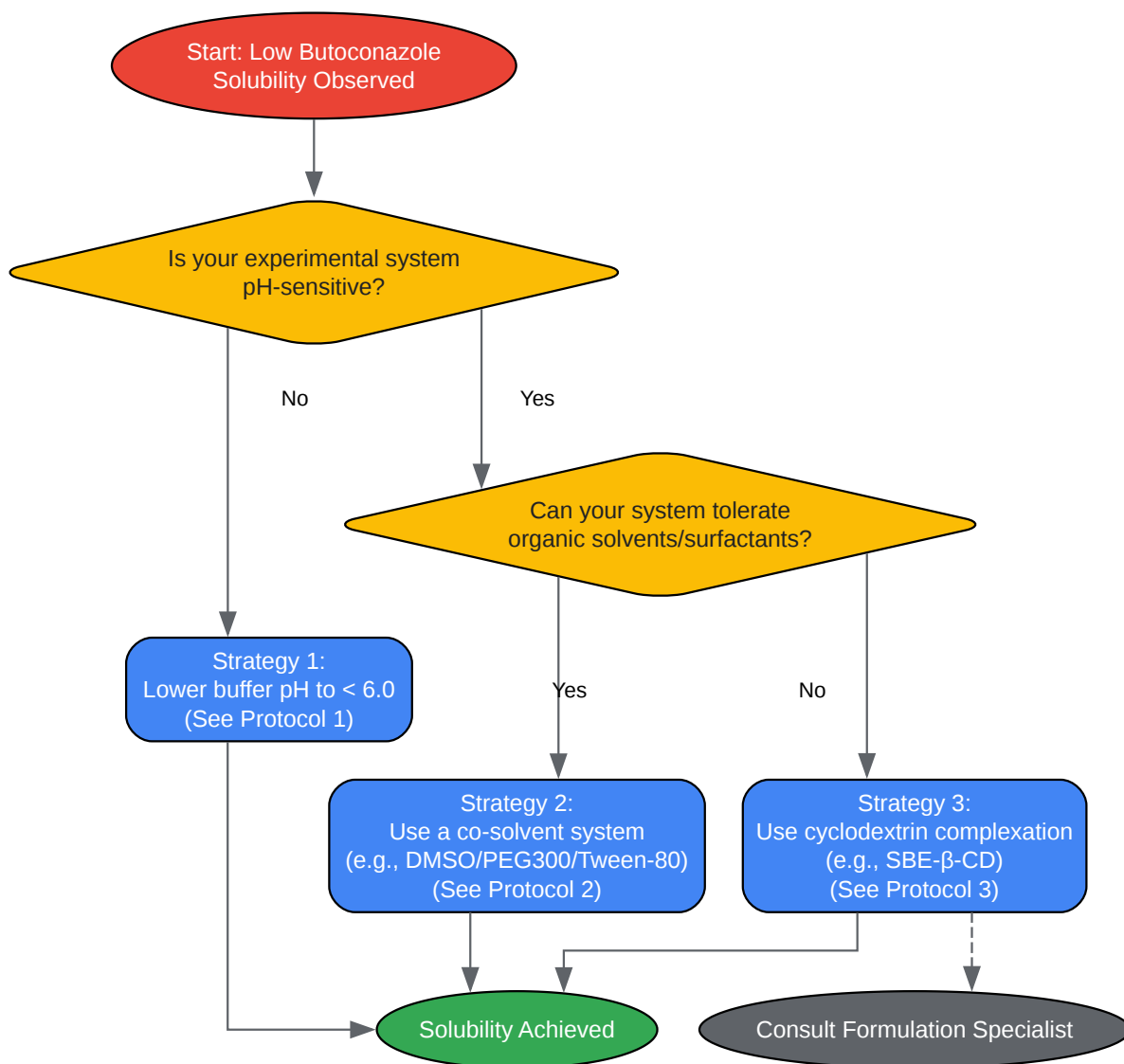
Table 2: Solubility of **Butoconazole** Nitrate in Various Solvents

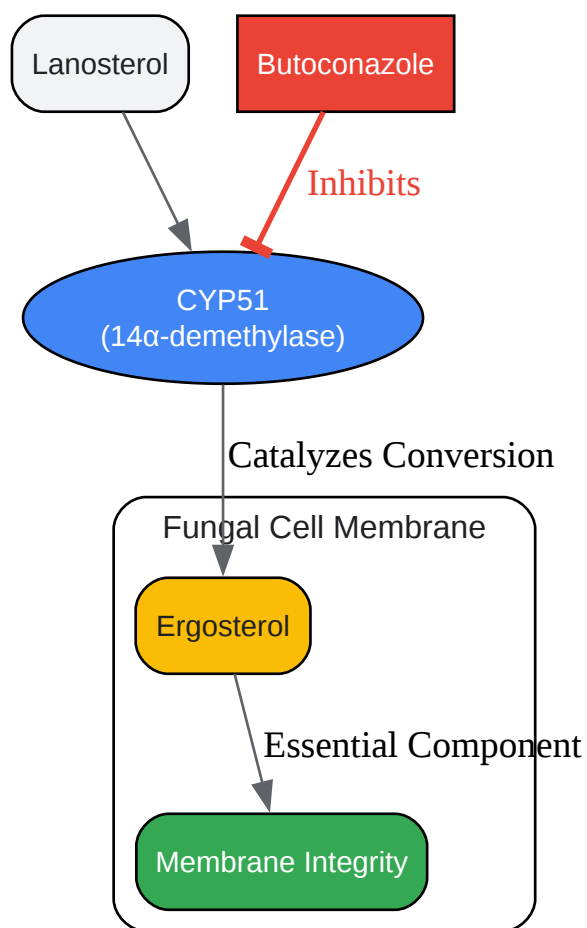
Solvent	Solubility	Source(s)
Water	Practically Insoluble	[1][3]
Dimethyl Sulfoxide (DMSO)	≥ 75 mg/mL	[7]
Methyl Alcohol	Sparingly Soluble	[3]
Acetone	Slightly Soluble	[3]
Dichloromethane	Slightly Soluble	[3]

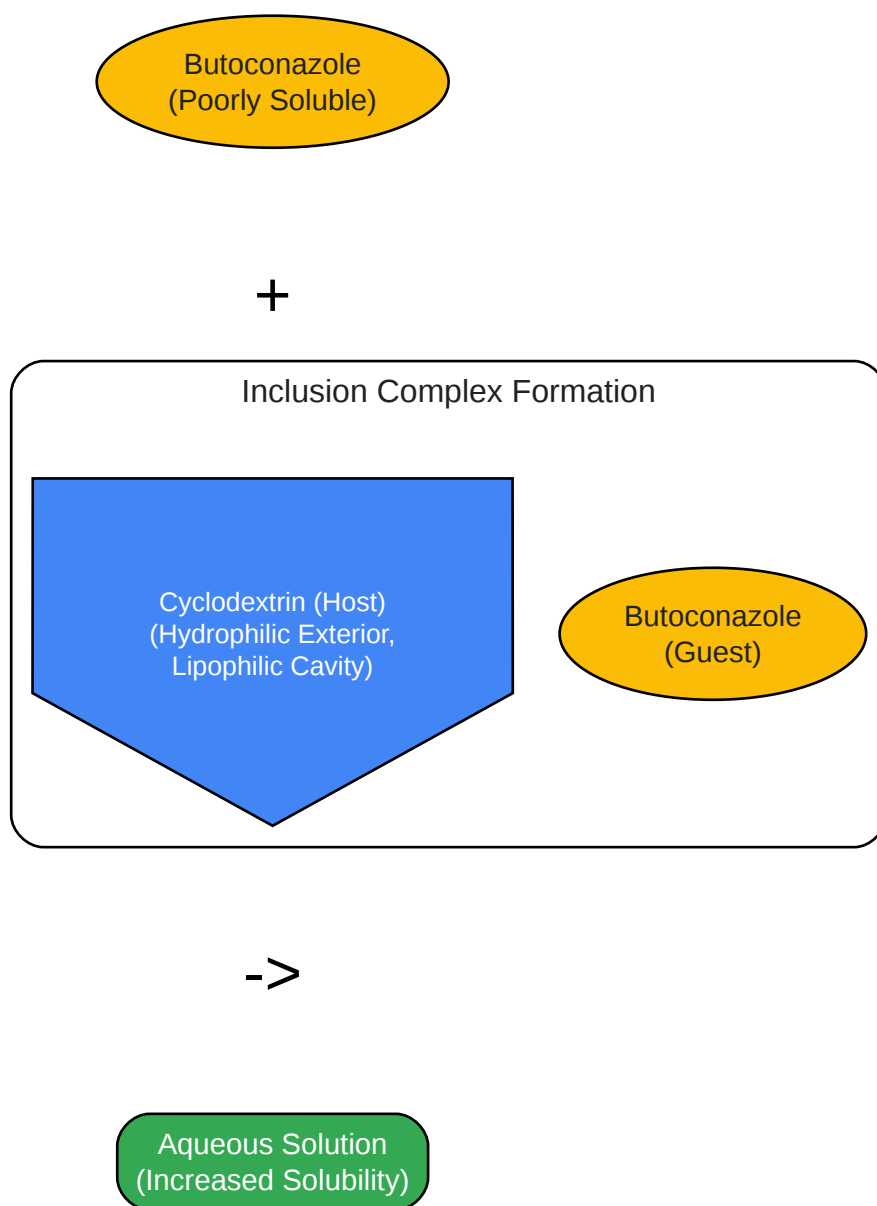
Table 3: Example Formulations for Enhanced Aqueous Solubility of **Butoconazole** Nitrate

Protocol	Components	Achievable Concentration	Source
1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	[8]
2	10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL	[8]
3	10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	[8]

Diagrams and Workflows







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